2,2-Difluorooxirane
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Overview
Description
2,2-Difluorooxirane is an organic compound with the molecular formula C₂H₂F₂O. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom and two fluorine atoms attached to the carbon atoms. This compound is of significant interest in various fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluorooxirane can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with ethylene oxide. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors and catalysts to optimize yield and purity. The process may include steps such as purification and distillation to remove any impurities and obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorooxirane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of difluoromethanol and other oxidized products.
Reduction: Reduction reactions can convert this compound into difluoroethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions include difluoromethanol, difluoroethanol, and various substituted oxiranes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Difluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-difluorooxirane involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can affect their function. This reactivity is primarily due to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the oxirane ring .
Comparison with Similar Compounds
Oxirane: The parent compound of the oxirane family, lacking the fluorine atoms.
2-Fluorooxirane: A related compound with only one fluorine atom.
3,3-Difluorooxetane: Another fluorinated oxirane derivative with a four-membered ring structure
Uniqueness: 2,2-Difluorooxirane is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and properties compared to other oxiranes. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
126716-68-5 |
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Molecular Formula |
C2H2F2O |
Molecular Weight |
80.03 g/mol |
IUPAC Name |
2,2-difluorooxirane |
InChI |
InChI=1S/C2H2F2O/c3-2(4)1-5-2/h1H2 |
InChI Key |
ISBGUXAPKYJNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(F)F |
Origin of Product |
United States |
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